molecular formula C20H30O14 B12658886 Di(D-glucitol) phthalate CAS No. 62736-00-9

Di(D-glucitol) phthalate

Cat. No.: B12658886
CAS No.: 62736-00-9
M. Wt: 494.4 g/mol
InChI Key: PCPLYUPBOWYYEK-VMAIWCPRSA-N
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Description

Di(D-glucitol) phthalate, also known as bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] benzene-1,2-dicarboxylate, is a chemical compound with the molecular formula C20H30O14 and a molecular weight of 494.44 g/mol . This compound is a derivative of phthalic acid and D-glucitol (sorbitol), and it is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(D-glucitol) phthalate is synthesized through the esterification of phthalic anhydride with D-glucitol. The reaction typically involves heating phthalic anhydride with D-glucitol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated in a reactor equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile components. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Di(D-glucitol) phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of di(D-glucitol) phthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, affecting their activity and function. The hydroxyl groups in D-glucitol can form hydrogen bonds with active sites of enzymes, altering their conformation and activity . Additionally, the ester bonds in this compound can undergo hydrolysis, releasing phthalic acid and D-glucitol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

62736-00-9

Molecular Formula

C20H30O14

Molecular Weight

494.4 g/mol

IUPAC Name

bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H30O14/c21-5-11(23)15(27)17(29)13(25)7-33-19(31)9-3-1-2-4-10(9)20(32)34-8-14(26)18(30)16(28)12(24)6-22/h1-4,11-18,21-30H,5-8H2/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1

InChI Key

PCPLYUPBOWYYEK-VMAIWCPRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(C(C(C(CO)O)O)O)O)C(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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